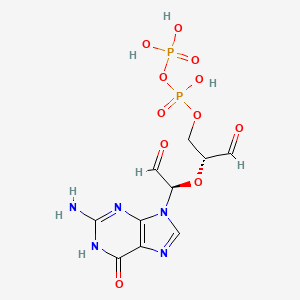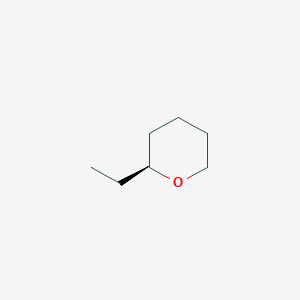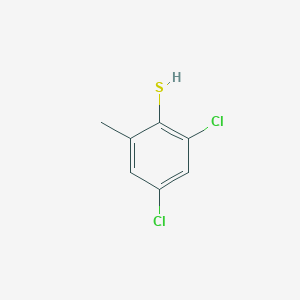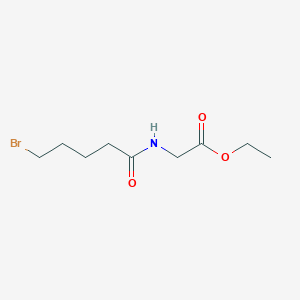
Ethyl(5-bromopentanoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(5-bromopentanoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group, a bromopentanoyl moiety, and a glycine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(5-bromopentanoyl)glycinate typically involves the reaction of glycine ethyl ester hydrochloride with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(5-bromopentanoyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted glycinates.
Oxidation: Formation of 5-bromopentanoic acid derivatives.
Reduction: Formation of 5-bromopentanol derivatives.
Aplicaciones Científicas De Investigación
Ethyl(5-bromopentanoyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in peptide synthesis.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl(5-bromopentanoyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the ester and glycine moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl glycinate hydrochloride: A simpler glycine derivative without the bromopentanoyl group.
Menthol glycinates: Compounds with a menthol moiety instead of the bromopentanoyl group.
Uniqueness: Ethyl(5-bromopentanoyl)glycinate is unique due to the presence of the bromopentanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H16BrNO3 |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromopentanoylamino)acetate |
InChI |
InChI=1S/C9H16BrNO3/c1-2-14-9(13)7-11-8(12)5-3-4-6-10/h2-7H2,1H3,(H,11,12) |
Clave InChI |
KUDKXRRLFAYIHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


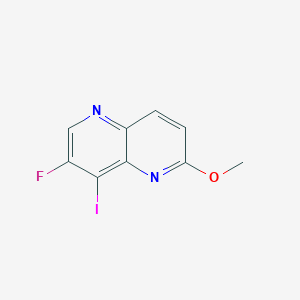
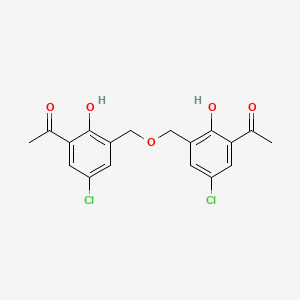

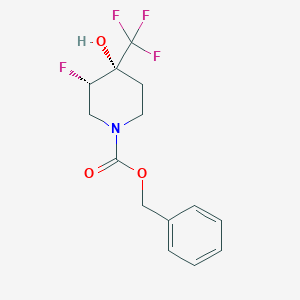
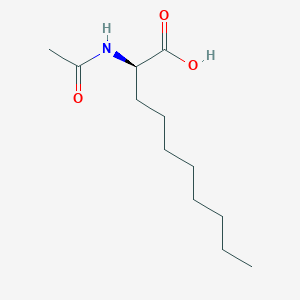
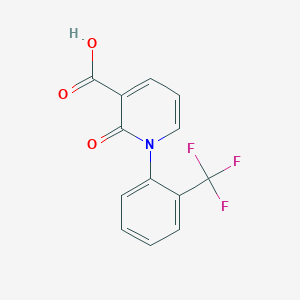
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
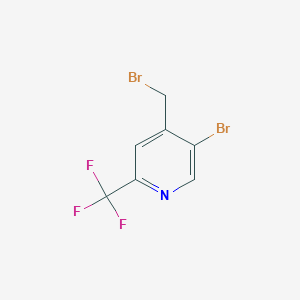
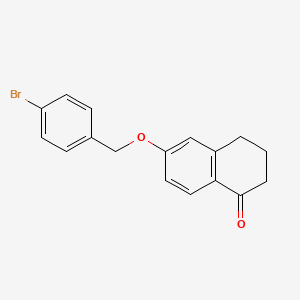
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
